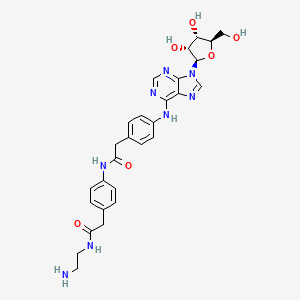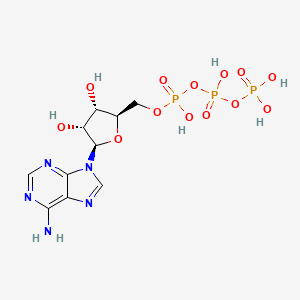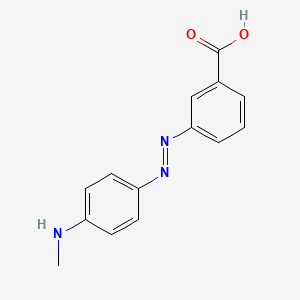
Benzoic acid, m-((p-methylaminophenyl)azo)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, m-((p-methylaminophenyl)azo)- is a bioactive chemical.
Scientific Research Applications
Organometallic Ruthenium Nitrosyl Complexes
Rajan Kumar et al. (2017) discussed the synthesis of organometallic ruthenium nitrosyl complexes using an azo dye derivative as a ligand, highlighting its potential in photoinduced nitric oxide delivery and anti-proliferation activity studies against various cancer cell lines (Rajan Kumar et al., 2017).
Metal Ion Complexes of Azo Ligands
A study by Al-Hamdani et al. (2016) synthesized and characterized metal ion complexes using a new azo ligand derived from benzoic acid, showing potential in various spectroscopic applications (Al-Hamdani et al., 2016).
Binding Sites Characterization
The competitive binding of drugs with an azo derivative on serum albumin was studied by Sakurai et al. (1981), providing insights into drug-protein interactions and pharmacodynamics (Sakurai et al., 1981).
Azo Compound as Acid-Base Indicator
Kofie et al. (2016) evaluated the use of a synthesized azo compound as a potential acid-base indicator in titrimetric assays, suggesting its application in chemical analysis (Kofie et al., 2016).
Photocatalytic Degradation of Azo Dye
Abd Alrazzak et al. (2021) researched the photocatalytic degradation of a new azo dye using metal oxide semiconductors, highlighting applications in environmental remediation (Abd Alrazzak et al., 2021).
NLO Polymers with Nematic Phase
Sandhya et al. (2003) synthesized nonlinear optical polymers with azobenzene mesogens derived from hydroxyphenylazobenzoic acid, demonstrating enhanced NLO response due to liquid-crystalline phase (Sandhya et al., 2003).
Electrochemical Cleavage of Azo Bond
Mandić et al. (2004) explored the electrochemical reduction of azo-benzoic acids, providing insights into the mechanism of azo bond cleavage relevant in chemical synthesis and environmental studies (Mandić et al., 2004).
Polybenzoxazines from Azo-Carboxylic Acid
Mohamed et al. (2015) synthesized and characterized benzoxazine derivatives containing azobenzene and carboxylic acid units, paving the way for applications in surface properties and specific interactions (Mohamed et al., 2015).
properties
CAS RN |
69321-23-9 |
|---|---|
Product Name |
Benzoic acid, m-((p-methylaminophenyl)azo)- |
Molecular Formula |
C14H13N3O2 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
3-[[4-(methylamino)phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C14H13N3O2/c1-15-11-5-7-12(8-6-11)16-17-13-4-2-3-10(9-13)14(18)19/h2-9,15H,1H3,(H,18,19) |
InChI Key |
CHIBMAIXHZCOMZ-WUKNDPDISA-N |
SMILES |
CNC1=CC=C(C=C1)N=NC2=CC=CC(=C2)C(=O)O |
Canonical SMILES |
CNC1=CC=C(C=C1)N=NC2=CC=CC(=C2)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Benzoic acid, m-((p-methylaminophenyl)azo)- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




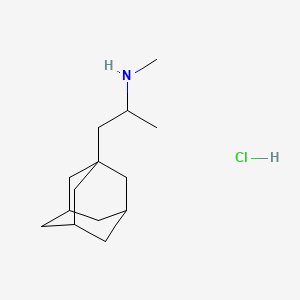
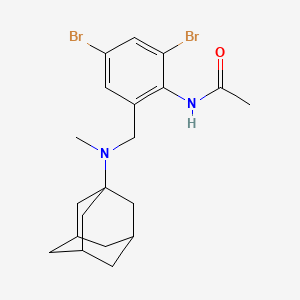



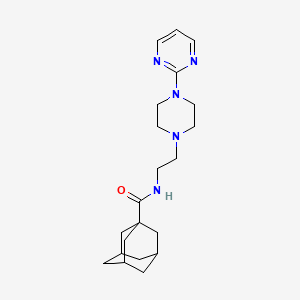

![4-[1-(4-Chlorophenyl)-4,5-dihydro-1h-1,2,3-triazol-5-yl]pyridine](/img/structure/B1666609.png)
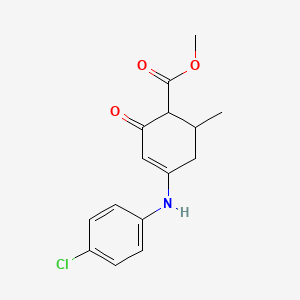

![Sodium spiro[4.6]undecane-2-carboxylate](/img/structure/B1666612.png)
